![molecular formula C12H9N5 B12526975 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-41-4](/img/structure/B12526975.png)
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as components of energy-saturated systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine can be synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The structure and identity of the compound are confirmed using various spectroscopic techniques, including 1H and 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Applications De Recherche Scientifique
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2H-tetrazole: A precursor in the synthesis of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine.
2H-Tetrazole: A basic tetrazole structure with diverse applications in medicinal chemistry.
Pyridine Derivatives: Compounds containing the pyridine moiety, widely used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the tetrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
651769-41-4 |
|---|---|
Formule moléculaire |
C12H9N5 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
Clé InChI |
NUYLSKWRMFQRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


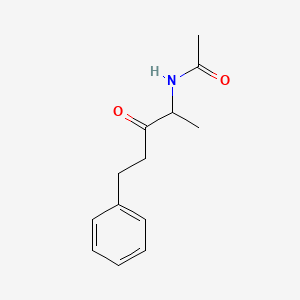
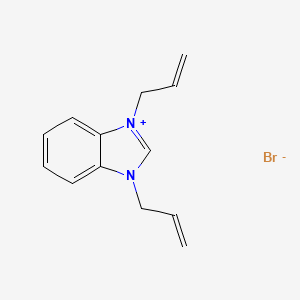
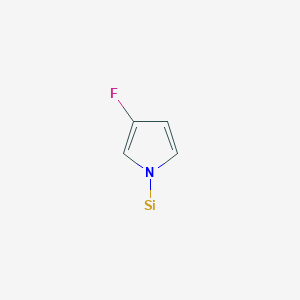
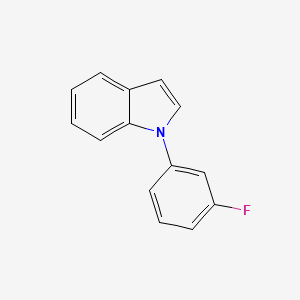
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
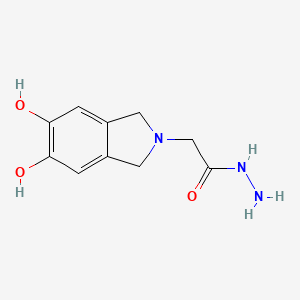


![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
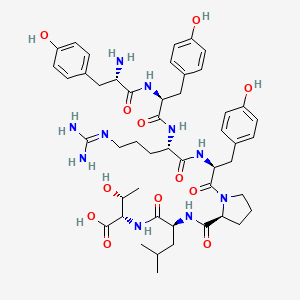
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
